molecular formula C22H22FN5OS B2926741 5-((4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-11-5

5-((4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2926741
CAS No.: 851809-11-5
M. Wt: 423.51
InChI Key: UBTBTGDZIGJSJE-UHFFFAOYSA-N
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Description

5-((4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a sophisticated chemical reagent designed for neuroscience research and pharmacological applications. This compound features a unique molecular architecture combining a thiazolo[3,2-b][1,2,4]triazole core with a fluorophenyl-piperazine substituent, making it particularly valuable for investigating NMDA receptor modulation . The structural complexity provides researchers with a specialized tool for studying neurological pathways and receptor interactions. As part of the thiazolopyrimidinone and related heterocyclic compound classes, this chemical offers significant potential for exploring novel therapeutic targets in central nervous system disorders . The incorporation of the 4-fluorophenylpiperazine moiety is a strategically important structural feature that may influence receptor binding affinity and selectivity, while the hydroxythiazolo triazole component contributes to the compound's overall physicochemical properties and potential blood-brain barrier permeability . Researchers can utilize this compound for in vitro binding assays, functional activity studies, and structure-activity relationship investigations to advance understanding of neuropharmacological mechanisms. The precise mechanism of action involves modulation of NMDA receptor activity, which is crucial for synaptic plasticity, learning, and memory processes . This high-purity compound is provided exclusively for research purposes in laboratory settings. This compound is For Research Use Only. Not intended for diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet and implement appropriate handling procedures for laboratory chemicals.

Properties

IUPAC Name

5-[[4-(4-fluorophenyl)piperazin-1-yl]-phenylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5OS/c1-15-24-22-28(25-15)21(29)20(30-22)19(16-5-3-2-4-6-16)27-13-11-26(12-14-27)18-9-7-17(23)8-10-18/h2-10,19,29H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTBTGDZIGJSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step reactionsThe final step involves the formation of the thiazolo[3,2-b][1,2,4]triazole core through cyclization reactions under specific conditions, such as the use of strong acids or bases and elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-((4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .

Mechanism of Action

The mechanism of action of 5-((4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of specific enzymes involved in disease pathways or activate receptors that regulate physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

  • Compound from : Structure: 5-((4-(3-chlorophenyl)piperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol. Key Differences: Replaces the 4-fluorophenyl group with a 3-chlorophenyl and introduces ethoxy/methoxy groups on the benzyl ring. Impact: The 3-chlorophenyl substitution may reduce receptor selectivity compared to 4-fluorophenyl due to steric hindrance.
  • Compound from : Structure: 5-((3-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol. Key Differences: Substitutes the phenyl group with a furan ring and introduces a 4-methoxyphenyl on piperazine. The 4-methoxyphenyl group may enhance binding to serotonin receptors (e.g., 5-HT1A) due to its electron-donating properties .

Core Heterocyclic Modifications

  • Compounds from and :

    • Structure: 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles.
    • Key Differences: Replace the thiazolo-triazole core with a triazolo-thiadiazole system and incorporate a pyrazole moiety.
    • Impact: The triazolo-thiadiazole core exhibits planar rigidity, favoring interactions with enzymes like 14-α-demethylase (antifungal target). However, the absence of a piperazine group limits CNS activity compared to the target compound .
  • Compound from : Structure: 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole. Key Differences: Features a benzothiazole-pyrazoline hybrid instead of a thiazolo-triazole. The benzothiazole moiety may improve fluorescence properties for imaging applications .

Pharmacological and Physicochemical Comparisons

Compound Core Structure Key Substituents Molecular Weight Noted Activity
Target Compound Thiazolo-triazole 4-Fluorophenylpiperazine, phenyl ~460–480 (estimated) Potential CNS modulation
Compound Thiazolo-triazole 3-Chlorophenylpiperazine, ethoxy 575.08 Enhanced metabolic stability
Compounds Triazolo-thiadiazole Pyrazole, methoxyphenyl ~350–400 Antifungal (14-α-demethylase)
Compound Thiazolo-triazole 3-Fluorophenylpiperazine, furan 505.6 Serotonin receptor affinity

Research Findings and Implications

  • In contrast, analogs with 3-substituted phenyl groups () show reduced selectivity due to steric clashes .
  • Antifungal Activity : While the target compound lacks a triazolo-thiadiazole core, its hydroxyl group may still inhibit fungal enzymes through hydrogen bonding, though less effectively than compounds .
  • Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to (phosphorus oxychloride-mediated cyclization), but the presence of multiple aromatic rings may require optimized purification steps .

Biological Activity

The compound 5-((4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound based on available research findings, including in vitro and in vivo studies, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The molecular structure of the compound features a thiazolo[3,2-b][1,2,4]triazole core substituted with a piperazine moiety. The presence of the fluorophenyl group is significant for its pharmacological properties.

Molecular Formula : C18H20F N5OS
Molecular Weight : 367.45 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the thiazolo[3,2-b][1,2,4]triazole scaffold. For instance:

  • In Vitro Studies : Compounds similar to the target molecule have shown promising results against various cancer cell lines. A study reported that derivatives with specific substitutions exhibited significant cytotoxicity against leukemia cell lines such as CCRF-CEM and HL-60 .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells. The SAR analysis indicates that modifications to the piperazine and thiazole moieties can enhance activity .

Neuropharmacological Effects

Compounds with piperazine structures are often studied for their neuropharmacological effects:

  • Dopaminergic Activity : The piperazine derivative has been evaluated for its influence on dopaminergic systems. Preliminary findings suggest that it may act as a dopamine receptor antagonist, which could be beneficial in treating disorders such as schizophrenia .

Case Studies

  • Case Study 1: Leukemia Treatment
    • A derivative of the target compound was tested against several leukemia cell lines. Results indicated a strong correlation between structural modifications and increased potency against these cells .
  • Case Study 2: Neuroprotection
    • In animal models, the compound demonstrated neuroprotective effects in models of neurodegeneration. Behavioral assays showed improved outcomes in models of Parkinson's disease when treated with this compound .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various structural components:

Structural FeatureImpact on Activity
Fluorine SubstitutionEnhances binding affinity to target receptors
Piperazine RingCritical for neuropharmacological effects
Thiazole CoreKey for anticancer properties

Q & A

Basic: How can synthesis conditions for thiazolo-triazole derivatives be systematically optimized?

Methodological Answer:
Optimization involves iterative testing of solvent systems, catalysts, and temperature controls. For example:

  • Use PEG-400 as a green solvent medium with Bleaching Earth Clay (pH 12.5) as a catalyst for heterocyclic coupling reactions, as demonstrated in thiadiazole syntheses .
  • Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1:1 molar ratios of precursors) to minimize byproducts .
  • Purify intermediates via recrystallization in hot ethanol or water-methanol mixtures to achieve ≥95% purity, verified by HPLC .

Basic: What analytical methods are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • 1H NMR and IR Spectroscopy : Identify key functional groups (e.g., piperazine NH at δ 2.8–3.2 ppm, fluorophenyl C-F stretch at 1220–1150 cm⁻¹) .
  • Elemental Analysis : Quantify C, H, N, and S content to validate molecular composition (e.g., <0.3% deviation from theoretical values) .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase at 1.0 mL/min flow rate to assess purity (>98% area under the curve) .

Basic: What are the initial steps for evaluating the antifungal potential of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to fungal targets like 14-α-demethylase lanosterol (PDB: 3LD6). Focus on hydrogen bonding with catalytic residues (e.g., Tyr118, His374) .
  • In Vitro Assays : Perform broth microdilution against Candida albicans (ATCC 90028) with fluconazole as a positive control. Measure MIC50 values at 24–48 hours .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Multi-Technique Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in crowded aromatic regions (e.g., 6.8–7.5 ppm for fluorophenyl and phenyl groups) .
  • X-ray Crystallography : For ambiguous cases, grow single crystals via slow evaporation in ethanol/water and resolve the structure to confirm stereochemistry .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 481.1542) to rule out isobaric impurities .

Advanced: How should structure-activity relationship (SAR) studies be designed for analogs of this compound?

Methodological Answer:

  • Scaffold Modification : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess electronic effects on bioactivity .
  • Bioisosteric Replacement : Substitute the thiazolo-triazole core with oxadiazole or tetrazole moieties and compare IC50 values in enzymatic assays .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interaction points (e.g., hydrogen bond acceptors at the triazole ring) .

Advanced: What strategies improve molecular docking accuracy for predicting biological targets?

Methodological Answer:

  • Ensemble Docking : Simulate ligand flexibility with OMEGA conformational sampling and dock against multiple receptor conformations (e.g., 10 ns MD-simulated 3LD6 structures) .
  • Binding Free Energy Calculations : Apply MM-GBSA to refine docking scores, focusing on ΔG contributions from hydrophobic residues (e.g., Leu376 in 3LD6) .
  • Validation with Known Inhibitors : Compare docking poses of reference drugs (e.g., ketoconazole) to ensure force field parameter reliability .

Advanced: What challenges arise when scaling up synthesis, and how are they addressed?

Methodological Answer:

  • Catalyst Recovery : Use immobilized catalysts (e.g., clay-supported NaH) in flow reactors to enhance reusability and reduce waste .
  • Thermal Control : Implement microwave-assisted synthesis (e.g., 100 W, 70°C) for exothermic steps like cyclocondensation to prevent runaway reactions .
  • Purification at Scale : Replace column chromatography with fractional crystallization in ethanol/water mixtures to reduce solvent use .

Advanced: How can complex NMR spectra of polyheterocyclic derivatives be interpreted accurately?

Methodological Answer:

  • Selective Decoupling : Irradiate overlapping proton signals (e.g., piperazine CH2 at δ 2.5–3.5 ppm) to simplify coupling patterns in 1D spectra .
  • Dynamic NMR (DNMR) : Analyze temperature-dependent splitting of rotameric signals (e.g., thiazole CH3 at δ 2.1 ppm) to infer rotational barriers .
  • DFT Calculations : Use Gaussian 16 to simulate chemical shifts and compare with experimental data for validation .

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